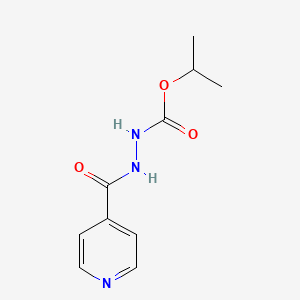
propan-2-yl N-(pyridine-4-carbonylamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(pyridine-4-carbonylamino)carbamate: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a carbamate group, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(pyridine-4-carbonylamino)carbamate typically involves the reaction of pyridine-4-carbonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbamoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(pyridine-4-carbonylamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: Propan-2-yl N-(pyridine-4-carbonylamino)carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance the efficacy and stability of the final products.
Mechanism of Action
The mechanism of action of propan-2-yl N-(pyridine-4-carbonylamino)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, forming a stable complex that inhibits its activity. This inhibition can result in various biological effects, depending on the target and the pathway involved. For example, in enzyme inhibition, the compound may prevent the substrate from binding to the enzyme, thereby blocking the catalytic activity.
Comparison with Similar Compounds
- Propan-2-yl N-(pyridine-3-carbonylamino)carbamate
- Propan-2-yl N-(pyridine-2-carbonylamino)carbamate
- Phenyl N-(pyridine-4-carbonylamino)carbamate
Comparison: Propan-2-yl N-(pyridine-4-carbonylamino)carbamate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs with different substitution positions, this compound may exhibit distinct binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.
Properties
CAS No. |
6298-79-9 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
propan-2-yl N-(pyridine-4-carbonylamino)carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-7(2)16-10(15)13-12-9(14)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
WXXOMOBVEZJCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















